[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol
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Overview
Description
[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol: is a heterocyclic compound containing a triazole ring and an aminophenyl group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the aminophenyl group. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitric acid, sulfuric acid; often in the presence of catalysts or under controlled temperature conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups introduced at the aminophenyl or triazole ring positions .
Scientific Research Applications
Chemistry: In chemistry, [3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research .
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its triazole ring is a common motif in many pharmaceutical agents, contributing to its biological activity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to modulation of their activity. This interaction can result in inhibition or activation of enzymatic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
- [3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol
- [3-(3-aminophenyl)-1H-1,2,3-triazol-5-yl]methanol
- [3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]ethanol
Uniqueness: Compared to similar compounds, [3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol exhibits unique properties due to the specific positioning of the aminophenyl group and the triazole ring. This configuration allows for distinct interactions with biological targets, enhancing its potential as a therapeutic agent. Additionally, its chemical reactivity and stability make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H10N4O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-4,14H,5,10H2,(H,11,12,13) |
InChI Key |
NJURTDMUASRSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)CO |
Origin of Product |
United States |
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